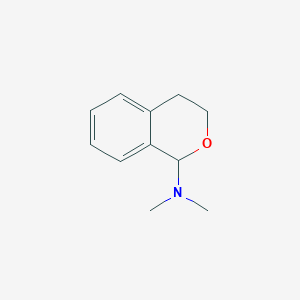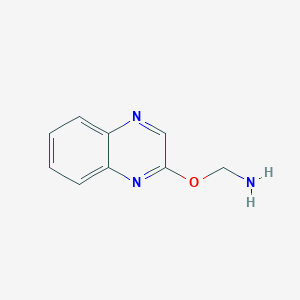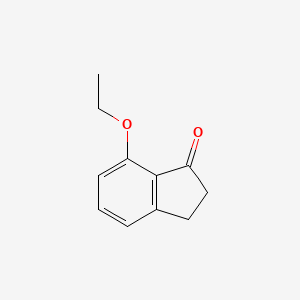
1H-Inden-1-one, 7-ethoxy-2,3-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Inden-1-one, 7-ethoxy-2,3-dihydro- is a chemical compound belonging to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring with a ketone group at the 1-position. The addition of an ethoxy group at the 7-position and the dihydro modification at the 2,3-positions make this compound unique.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The ethoxy group can be introduced through an etherification reaction using ethanol and an appropriate catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities.
化学反応の分析
Types of Reactions: 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indenones depending on the reagents used.
科学的研究の応用
1H-Inden-1-one, 7-ethoxy-2,3-dihydro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1H-Inden-1-one, 2,3-dihydro-: Lacks the ethoxy group at the 7-position.
7-Hydroxy-1H-Inden-1-one, 2,3-dihydro-: Contains a hydroxy group instead of an ethoxy group at the 7-position.
Uniqueness: 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- is unique due to the presence of the ethoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
7-ethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c1-2-13-10-5-3-4-8-6-7-9(12)11(8)10/h3-5H,2,6-7H2,1H3 |
InChIキー |
XLEGTAXAENNGBZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC2=C1C(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



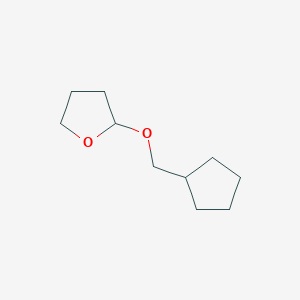
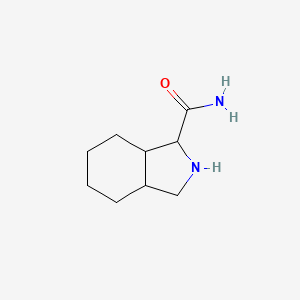

![2H-Indeno[2,1-c]pyridine](/img/structure/B11914554.png)
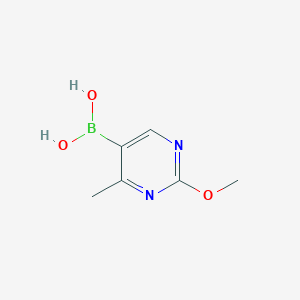
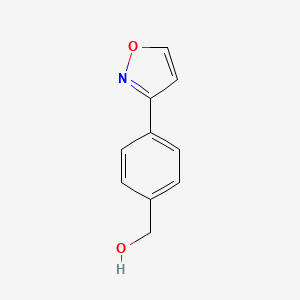
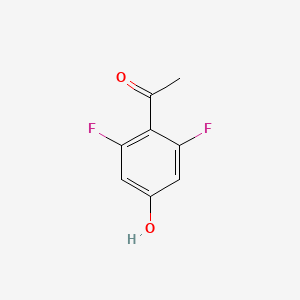
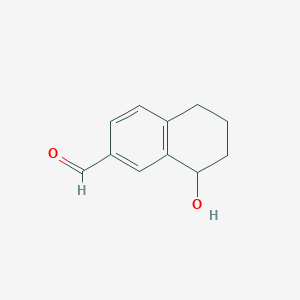
![5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)
